4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-N,N-dipropylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

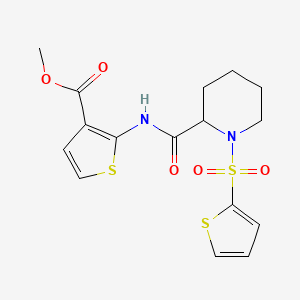

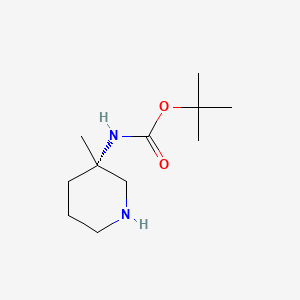

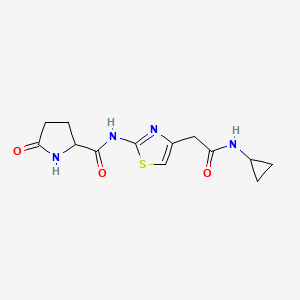

The compound “4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-N,N-dipropylbenzenesulfonamide” is likely to be an organic compound based on its structure. It contains an isoquinoline group, which is a type of heterocyclic compound .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an isoquinoline ring, a carbonyl group (-C=O), and a dipropylbenzenesulfonamide group. The exact structure would depend on the specific locations of these groups on the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the isoquinoline group, the carbonyl group, and the dipropylbenzenesulfonamide group. These groups could potentially undergo a variety of chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its molecular weight, polarity, solubility, and stability .Scientific Research Applications

Inhibition of Human Carbonic Anhydrases

A study by Buemi et al. (2019) explored the structural properties of potent human carbonic anhydrase inhibitors, including those with a 4-(cycloalkylamino-1-carbonyl)benzenesulfonamide moiety. This research highlights the inhibition of human carbonic anhydrase II and VII isoforms, suggesting potential applications in therapeutic treatments (Buemi et al., 2019).

Molecular Interactions with Carbonic Anhydrases

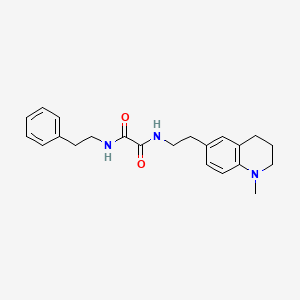

Another study by Bruno et al. (2017) probed the molecular interactions between human carbonic anhydrases and a novel class of benzenesulfonamides, including 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)benzenesulfonamide. This work contributes to understanding how these compounds interact with carbonic anhydrases, particularly the brain-expressed hCA VII, emphasizing their potential as selective inhibitors (Bruno et al., 2017).

Structural Basis for Carbonic Anhydrase Interaction

The structural basis for the interaction between carbonic anhydrase and 1,2,3,4-tetrahydroisoquinolin-2-ylsulfonamides was examined by Mader et al. (2011). They revealed how isoquinolinesulfonamides inhibit human carbonic anhydrases and display selectivity toward therapeutically relevant isozymes. This research is significant for the future design of selective inhibitors for cancer-associated and neuronal carbonic anhydrases (Mader et al., 2011).

Rhodium-Catalyzed Cyanation

Chaitanya et al. (2013) described a rhodium-catalyzed cyanation of chelation-assisted C-H bonds using N-cyano-N-phenyl-p-methylbenzenesulfonamide as a cyanating reagent. This method facilitated the synthesis of various benzonitrile derivatives and was applied in the formal synthesis of the isoquinoline alkaloid, menisporphine (Chaitanya et al., 2013).

Protein Kinase Inhibition

Hidaka et al. (1984) explored isoquinolinesulfonamides as potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C. This study highlighted how altering the isoquinoline structure can lead to selective inhibition of specific protein kinases, offering insights into potential therapeutic applications (Hidaka et al., 1984).

Synthesis of Quinoline Derivatives

Rahman et al. (2014) synthesized a series of quinoline derivatives, exploring their potential as diuretic and antihypertensive agents. This research demonstrates the versatility of quinoline and benzenesulfonamide structures in the development of novel pharmaceutical compounds (Rahman et al., 2014).

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-N,N-dipropylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3S/c1-3-14-24(15-4-2)28(26,27)21-11-9-19(10-12-21)22(25)23-16-13-18-7-5-6-8-20(18)17-23/h5-12H,3-4,13-17H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVNPFHJBRSBVSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C3C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2415933.png)

![Ethyl 4-[[2-[[5-[(4-benzoylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2415935.png)

![N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2415945.png)